molecular formula C12H13ClFNO2 B14906225 5-Chloro-2-fluoro-N-(tetrahydro-2h-pyran-3-yl)benzamide

5-Chloro-2-fluoro-N-(tetrahydro-2h-pyran-3-yl)benzamide

Cat. No.: B14906225
M. Wt: 257.69 g/mol
InChI Key: FPNIEUKKALVILU-UHFFFAOYSA-N
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Description

5-Chloro-2-fluoro-N-(tetrahydro-2H-pyran-3-yl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with chloro and fluoro groups, as well as a tetrahydro-2H-pyran-3-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-fluoro-N-(tetrahydro-2H-pyran-3-yl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-fluorobenzoic acid and tetrahydro-2H-pyran-3-amine.

    Activation of Carboxylic Acid: The carboxylic acid group of 5-chloro-2-fluorobenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Amide Bond Formation: The activated carboxylic acid reacts with tetrahydro-2H-pyran-3-amine to form the desired benzamide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-fluoro-N-(tetrahydro-2H-pyran-3-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products include derivatives with different substituents on the benzene ring.

    Oxidation: Products may include oxidized forms of the amide or pyran moieties.

    Reduction: Reduced forms of the amide or pyran moieties.

    Hydrolysis: Carboxylic acid and amine derivatives.

Scientific Research Applications

5-Chloro-2-fluoro-N-(tetrahydro-2H-pyran-3-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-2-fluoro-N-(tetrahydro-2H-pyran-3-yl)benzamide involves its interaction with specific molecular targets. The chloro and fluoro substituents on the benzene ring can enhance binding affinity to certain enzymes or receptors. The tetrahydro-2H-pyran-3-yl moiety may contribute to the compound’s overall stability and bioavailability. Detailed studies are required to elucidate the exact molecular pathways and targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of chloro, fluoro, and tetrahydro-2H-pyran-3-yl substituents in 5-Chloro-2-fluoro-N-(tetrahydro-2H-pyran-3-yl)benzamide imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

Molecular Formula

C12H13ClFNO2

Molecular Weight

257.69 g/mol

IUPAC Name

5-chloro-2-fluoro-N-(oxan-3-yl)benzamide

InChI

InChI=1S/C12H13ClFNO2/c13-8-3-4-11(14)10(6-8)12(16)15-9-2-1-5-17-7-9/h3-4,6,9H,1-2,5,7H2,(H,15,16)

InChI Key

FPNIEUKKALVILU-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)NC(=O)C2=C(C=CC(=C2)Cl)F

Origin of Product

United States

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